molecular formula C3H2INS B1624754 4-Iodoisothiazole CAS No. 49602-28-0

4-Iodoisothiazole

Cat. No.: B1624754
CAS No.: 49602-28-0
M. Wt: 211.03 g/mol
InChI Key: ORPLUOOTMBZERD-UHFFFAOYSA-N
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Description

4-Iodoisothiazole is a heterocyclic compound that features a five-membered ring containing sulfur, nitrogen, and iodine atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodoisothiazole can be synthesized through several methods. One common approach involves the lithiation of isothiazole at the C-4 position followed by quenching with iodine. Another method includes the diazotization of 4-aminoisothiazole with isoamyl nitrite and iodine in nitromethane .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of Grignard reagents. For example, treating this compound with ethylmagnesium bromide can yield various 4-substituted isothiazoles .

Chemical Reactions Analysis

Types of Reactions: 4-Iodoisothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Lithium Diisopropylamide (LDA): Used for lithiation at low temperatures.

    Ethylmagnesium Bromide: Utilized in Grignard reactions.

    Iodine and Isoamyl Nitrite: Employed in diazotization reactions.

Major Products: The reactions typically yield various substituted isothiazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Iodoisothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Iodoisothiazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-iodo-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2INS/c4-3-1-5-6-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPLUOOTMBZERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447256
Record name 4-Iodoisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49602-28-0
Record name 4-Iodoisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-1,2-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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